8-chloro-8-nonenenitrile chemical properties and molecular structure
8-chloro-8-nonenenitrile chemical properties and molecular structure
An In-depth Technical Guide on 8-chloro-8-nonenenitrile
Molecular Structure and Predicted Properties
8-chloro-8-nonenenitrile is a bifunctional organic molecule featuring a nine-carbon chain. Its structure is characterized by a nitrile group (-C≡N) at one terminus (C1) and a vinyl chloride group (-C(Cl)=CH₂) at the other (C8/C9). This unique combination of functional groups suggests a versatile chemical reactivity profile.
Molecular Formula: C₉H₁₄ClN
Molecular Weight: 171.66 g/mol
The proposed structure is as follows:
NC–(CH₂)₆–CH=CHCl
A summary of its predicted physicochemical properties is provided below.
| Property | Predicted Value | Rationale / Comparative Compound |
| Physical State | Colorless to pale yellow liquid | Similar long-chain nitriles and chlorinated alkenes are liquids at room temperature. |
| Boiling Point | ~220-240 °C | Higher than non-chlorinated analogue (8-nonenenitrile) due to increased molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | The long alkyl chain and covalent chlorine make it nonpolar, while the nitrile group offers slight polarity. |
| Density | ~0.95 - 1.05 g/cm³ | Slightly denser than water, typical for chlorinated organic compounds. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation of any newly synthesized compound. Based on its functional groups, the following spectral characteristics are predicted for 8-chloro-8-nonenenitrile.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the vinylic and aliphatic protons.
-
δ 5.5-6.5 ppm (m, 2H): Vinylic protons (-CH=CHCl). The exact chemical shifts and coupling constants will depend on the stereochemistry (E/Z isomerism) at the double bond. These protons are deshielded due to the anisotropic effect of the π-bond.[1][2]
-
δ 2.3-2.5 ppm (t, 2H): Methylene protons alpha to the nitrile group (-CH₂-CN). The electron-withdrawing nature of the nitrile group causes a downfield shift.
-
δ 2.0-2.2 ppm (m, 2H): Allylic protons (-CH₂-CH=CHCl). These protons are slightly deshielded.[1]
-
δ 1.2-1.7 ppm (m, 8H): Methylene protons of the central alkyl chain (-(CH₂)₄-).
¹³C NMR Spectroscopy
The carbon NMR spectrum will distinguish the carbons of the nitrile, the double bond, and the aliphatic chain.[3][4]
-
δ 118-122 ppm: Nitrile carbon (-C≡N).
-
δ 120-140 ppm: Vinylic carbons (-CH=CHCl). The carbon bearing the chlorine atom will be further downfield.
-
δ 25-35 ppm: Aliphatic methylene carbons (-CH₂-). The carbon alpha to the nitrile will be in the lower end of this range, around 17-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the nitrile and alkene functional groups.[5][6]
-
~2240-2260 cm⁻¹ (sharp, medium-strong): C≡N stretching vibration. This is a highly diagnostic peak for nitriles.
-
~1620-1640 cm⁻¹ (medium): C=C stretching vibration of the vinyl chloride.
-
~3000-3100 cm⁻¹ (medium): =C-H stretching of the vinylic protons.[7]
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic methylene groups.
-
~650-850 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to several characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks at m/z 171 and 173, with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[8][9]
-
Fragmentation:
-
Loss of •Cl: A significant fragment at m/z 136, corresponding to the loss of a chlorine radical.[9]
-
McLafferty Rearrangement: Possible fragmentation involving the nitrile group.
-
Alkyl Chain Cleavage: A series of peaks corresponding to the loss of alkyl fragments.
-
Proposed Synthesis and Experimental Protocol
A plausible route for the synthesis of 8-chloro-8-nonenenitrile would involve the conversion of a ketone precursor, such as 9-oxo-nonanenitrile, into the corresponding vinyl chloride. Several methods exist for this transformation.[10][11]
Synthetic Pathway Overview
A viable method involves the use of triphosgene and pyridine, which offers a mild, metal-free approach to this conversion.[11][12]
Caption: Proposed synthesis of 8-chloro-8-nonenenitrile from 9-oxononanenitrile.
Detailed Experimental Protocol: Synthesis of 8-chloro-8-nonenenitrile
This protocol is a hypothetical procedure and must be performed with rigorous safety precautions in a well-ventilated fume hood.
Materials:
-
9-Oxononanenitrile
-
Triphosgene (bis(trichloromethyl)carbonate)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9-oxononanenitrile (1 equivalent) dissolved in anhydrous DCM.
-
Reagent Addition: Under a nitrogen atmosphere, add pyridine (3-4 equivalents). Subsequently, add a solution of triphosgene (0.5 equivalents) in anhydrous DCM dropwise to the stirred solution at 0 °C. Causality: Triphosgene is a safer solid alternative to phosgene gas. Pyridine acts as both a base and a catalyst in the formation of the reactive intermediate.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Self-Validation: The quenching neutralizes excess acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient). Causality: It has been noted that vinyl chlorides can be sensitive to silica gel; neutralization of the silica with triethylamine (1% in the eluent) may be necessary to prevent degradation.[11]
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Predicted Chemical Reactivity
The presence of two distinct functional groups suggests a rich and varied reactivity.
-
Reactivity of the Vinyl Chloride Moiety: The C-Cl bond in vinyl chlorides can undergo several types of reactions, including nucleophilic substitution, elimination (dehydrochlorination), and homolytic cleavage to form radicals.[13] It can participate in cross-coupling reactions (e.g., Suzuki, Heck) and is susceptible to polymerization, especially under the influence of heat, light, or catalysts.[14][15]
-
Reactivity of the Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic addition.[16][17]
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (9-chloro-9-decenoic acid) via an amide intermediate.[18][19]
-
Reduction: Reduction with strong reducing agents like LiAlH₄ would yield a primary amine (9-chloro-9-decen-1-amine).[17][20]
-
Grignard Reaction: Reaction with Grignard reagents would produce a ketone after hydrolysis of the intermediate imine.[19]
-
Safety and Handling
Given the predicted structure, 8-chloro-8-nonenenitrile should be handled as a hazardous chemical. The following precautions are based on the known hazards of nitriles and organochlorides.[21][22][23][24]
Hazard Assessment
-
Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[23][24] Upon combustion or hydrolysis, they may release toxic fumes, including hydrogen cyanide and hydrogen chloride.[15]
-
Flammability: As an organic molecule with a long alkyl chain, it is expected to be combustible. Vinyl chloride itself is highly flammable.[15][25]
-
Reactivity: The compound may be reactive and could potentially polymerize, especially if peroxides form upon exposure to air.[25] It should be stored away from strong oxidizing agents, acids, and bases.[26]
Recommended Handling Procedures
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.[27]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[28]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[21][29]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary.[30]
-
Respiratory Protection: If there is a risk of inhalation, an appropriate respirator should be used.[21]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[26][27]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[28]
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